molecular formula C10H8F6O2 B8537577 (RS)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediol

(RS)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediol

Cat. No.: B8537577
M. Wt: 274.16 g/mol
InChI Key: ZYRIXOYHYHPJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediol is a useful research compound. Its molecular formula is C10H8F6O2 and its molecular weight is 274.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8F6O2

Molecular Weight

274.16 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diol

InChI

InChI=1S/C10H8F6O2/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16/h1-3,8,17-18H,4H2

InChI Key

ZYRIXOYHYHPJKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Osmium tetroxide (2.5 wt % solution in 2-methyl-2-propanol, 1 mL) was added to a mixture of 1-ethenyl-3,5-bis(trifluoromethyl)benzene (1.85 g, 7.74 mmol) and N-methylmorpholine-N-oxide (1.13 g, 9.67 mmol) in tetrahydrofuran (35 mL) and water (15 mL) and the mixture was stirred at room temperature for 18 hours. Aqueous sodium bisulfite (saturated, 30 mL) was added and the tetrahydrofuran was evaporated under reduced pressure. The mixture was extracted with ethyl acetate (2×100 mL) and the combined organic fractions were dried (Na2SO4) and the solvent was evaporated under reduced pressure to give the title compound (2.09 g, 98%). 1H NMR (400 MHz, CDCl3) δ 7.86 (2H, s), 7.82 (1H, s), 4.97 (1H, dd, J 8.0, 4.0 Hz), 3.87 (1H, dd, J 11.0, 4.0 Hz), and 3.66 (1H, dd, J 8.0, 11.0 Hz).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
catalyst
Reaction Step Two
Yield
98%

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